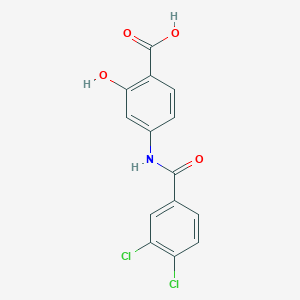

4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid

Description

Contextualization within Chemical Biology and Medicinal Chemistry Disciplines

In the fields of chemical biology and medicinal chemistry, 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is recognized as a hybrid molecule that integrates two pharmacologically significant scaffolds: a benzamide (B126) and a salicylic (B10762653) acid derivative. The benzamide portion, particularly with halogen substitutions, is a common feature in a variety of bioactive compounds, while the salicylic acid framework is renowned for its anti-inflammatory and other therapeutic properties. The strategic combination of these two components in a single molecule suggests a potential for synergistic or novel biological activities. Researchers in these disciplines are interested in how the electronic and steric properties of the dichlorophenyl ring, coupled with the hydrogen-bonding capabilities of the salicylic acid moiety, influence the molecule's interaction with biological targets such as enzymes and receptors.

Historical Evolution of Benzamide and Salicylic Acid Scaffold Research

The journey of the benzamide and salicylic acid scaffolds in medicinal chemistry is both long and distinguished. Salicylic acid, originally derived from willow bark, has been used for its medicinal properties for centuries and was the precursor to the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. Its anti-inflammatory, analgesic, and antipyretic effects are well-documented.

The benzamide scaffold, a derivative of benzoic acid, has also been a cornerstone in the development of a wide array of therapeutic agents. Substituted benzamides have found applications as antiemetics, antipsychotics, and gastroprokinetics. The introduction of halogen atoms, such as chlorine, onto the phenyl ring of the benzamide moiety is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and binding affinity to its target proteins. The historical success of these individual scaffolds provides a strong foundation for the investigation of hybrid molecules like this compound.

Rationale and Significance of Investigating this compound

The significance of this compound lies in its potential to act as a novel inhibitor of enzymes or as a modulator of protein-protein interactions. For instance, various substituted benzamides and benzoic acid derivatives have been explored as inhibitors of enzymes like soluble epoxide hydrolase, which is implicated in hypertension and inflammation. nih.gov The specific 3,4-dichloro substitution pattern is of interest as it influences the molecule's crystal packing and thermal stability when compared to other isomers, such as the 3,5-dichloro analogue. This highlights the importance of substituent positioning on the physicochemical properties of the molecule.

Overview of Current Research Trends and Unaddressed Scholarly Questions

Current research on compounds related to this compound is focused on the synthesis of new derivatives and their evaluation for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A significant trend is the exploration of structure-activity relationships (SAR), where systematic modifications of the chemical structure are made to understand their impact on biological activity. For example, studies on related 4-benzamidobenzoic acid hydrazide derivatives are being conducted to develop novel inhibitors for various enzymes. nih.gov

Properties

IUPAC Name |

4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBHUADALNBFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development for 4 3,4 Dichlorobenzamido 2 Hydroxybenzoic Acid

Strategic Retrosynthetic Analysis and Planning

Retrosynthetic analysis is a problem-solving technique where a target molecule is systematically broken down into simpler precursors through a series of imaginary bond cleavages, known as disconnections. ias.ac.inicj-e.org This process is continued until commercially available or easily synthesized starting materials are identified. umi.ac.id

The molecular architecture of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is characterized by a central amide bond. For compounds containing a heteroatom like nitrogen, the most logical and common disconnection strategy is to cleave the bond adjacent to it. icj-e.orgamazonaws.com In this case, the most strategic disconnection is the C-N amide bond.

This disconnection simplifies the target molecule into two key synthetic precursors:

Precursor 1: An acyl component derived from 3,4-dichlorobenzoic acid.

Precursor 2: An amine component, which is 4-amino-2-hydroxybenzoic acid.

The forward synthesis, therefore, involves the formation of an amide bond between these two precursor molecules. Direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.ukmasterorganicchemistry.com Consequently, the carboxylic acid component must be activated to facilitate the reaction. hepatochem.comyoutube.com This leads to the consideration of synthetic equivalents for the precursors, such as activating 3,4-dichlorobenzoic acid as an acyl chloride or an active ester, which will readily react with the amino group of 4-amino-2-hydroxybenzoic acid. fishersci.co.uk

Synthesis of 4-amino-2-hydroxybenzoic acid: This precursor can be synthesized from m-aminophenol through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. google.com An alternative FGI approach would be the reduction of a nitro group. For instance, 4-nitro-2-hydroxybenzoic acid can be synthesized and then the nitro group can be reduced to the required amino group, a common and reliable transformation in organic synthesis.

Synthesis of 3,4-dichlorobenzoic acid: This starting material is generally commercially available. However, a potential FGI route for its synthesis would be the oxidation of a corresponding toluene (B28343) derivative, such as 3,4-dichlorotoluene.

Classical and Modern Synthetic Routes

The forward synthesis of this compound focuses on the efficient formation of the amide bond from the identified precursors. Modern synthetic chemistry offers a variety of robust methods for amide bond formation that overcome the low reactivity of direct condensation.

The key to modern amide synthesis is the activation of the carboxylic acid moiety to make it more electrophilic. fishersci.co.uk This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

A widely used strategy, particularly in peptide synthesis, involves the conversion of the carboxylic acid into an activated ester intermediate. fishersci.co.ukuclan.ac.uk These esters contain an electron-withdrawing group that enhances their reactivity towards amines. acs.org The reaction proceeds in two steps: first, the carboxylic acid (3,4-dichlorobenzoic acid) reacts with a coupling agent to form the activated ester, which can sometimes be isolated. hepatochem.com Second, the activated ester reacts with the amine (4-amino-2-hydroxybenzoic acid) to form the final amide product. masterorganicchemistry.com

Common reagents for forming activated esters include N-hydroxysuccinimide (HOSu) and various substituted phenols like pentafluorophenol. hepatochem.combachem.com The choice of activating agent can influence reaction rates and yields.

Table 1: Comparison of Selected Activated Ester Precursors

| Activating Agent | Resulting Ester Type | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| N-hydroxysuccinimide (HOSu) | Succinimidyl ester | Carbodiimide (B86325) (e.g., DCC, EDC) coupling, room temperature | Stable, often crystalline intermediates; widely used. bachem.com |

| Pentafluorophenol | Pentafluorophenyl (Pfp) ester | Carbodiimide (e.g., DCC) coupling, mild conditions | Highly reactive, leading to efficient amide formation. bachem.com |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | Benzotriazolyl ester | Used as an additive with carbodiimides | Increases reaction rates and suppresses side reactions. luxembourg-bio.com |

Carbodiimides and phosphonium (B103445) salts are two of the most important classes of coupling reagents for direct, one-pot amide bond synthesis. hepatochem.com

Carbodiimide Reagents: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are powerful dehydrating agents that activate carboxylic acids. masterorganicchemistry.comyoutube.com The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine. A significant advantage of EDC is that its urea (B33335) byproduct is water-soluble, simplifying product purification. bachem.com To enhance efficiency and minimize side reactions, carbodiimide reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt). luxembourg-bio.com

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Typical Solvent | Byproduct Characteristics |

|---|---|---|---|

| N,N′-Dicyclohexylcarbodiimide | DCC | DCM, THF, DMF | Dicyclohexylurea (DCU), insoluble in most organic solvents. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | DCM, DMF, Water | Water-soluble urea, easily removed by aqueous workup. bachem.com |

| Diisopropylcarbodiimide | DIC | DCM, DMF | Diisopropylurea, more soluble than DCU, simplifying removal. wikipedia.org |

Phosphonium Reagents: Phosphonium-based coupling reagents, such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient activators. luxembourg-bio.com They react with the carboxylate to form an activated OBt ester, which rapidly acylates the amine. wikipedia.org A primary advantage of phosphonium salts over some other coupling reagents is their lack of reactivity towards the amine component, which prevents the formation of undesired guanidinium (B1211019) byproducts. luxembourg-bio.comwikipedia.org This allows for the use of equimolar amounts of the acid and amine, which is advantageous when dealing with valuable starting materials. hepatochem.com

Table 3: Common Phosphonium Coupling Reagents

| Reagent | Acronym | Activating Moiety | Key Features |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | HOBt | Highly effective but produces carcinogenic HMPA as a byproduct. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt | Safer alternative to BOP, does not produce HMPA. luxembourg-bio.com |

| (7-Aza-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | Considered one of the most effective coupling reagents, based on the more reactive HOAt. youtube.com |

Optimized Amide Bond Coupling Reactions

Peptide Coupling Reagents in Non-Peptidic Synthesis

While originally developed for the formation of peptide bonds in protein synthesis, peptide coupling reagents are now widely employed in general organic synthesis for the creation of amide bonds from carboxylic acids and amines. thieme-connect.de Their application is central to the synthesis of this compound, which involves the coupling of 3,4-dichlorobenzoic acid with 4-amino-2-hydroxybenzoic acid. These reagents convert the carboxylic acid into an activated species that is highly reactive towards the amine nucleophile, facilitating amide bond formation under mild conditions.

Common classes of coupling reagents applicable to this synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational for amide bond formation. peptide.combachem.com A water-soluble alternative, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), is particularly useful for simplifying purification by allowing for the removal of the urea byproduct and excess reagent through aqueous extraction. peptide.combachem.com To minimize potential racemization, especially in chiral syntheses, carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt). peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.com They form activated OBt esters in situ, which react readily with amines. sigmaaldrich.com Phosphonium reagents are known for their high reactivity, enabling couplings that may be sluggish with other methods. sigmaaldrich.com

Aminium/Uronium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). sigmaaldrich.com HATU is particularly effective due to the formation of highly reactive OAt esters and the anchimeric assistance provided by its pyridine (B92270) nitrogen, leading to rapid and efficient couplings. sigmaaldrich.com

The choice of reagent depends on factors such as substrate reactivity, desired reaction conditions, and cost.

| Reagent Class | Examples | Activated Intermediate | Key Advantages | Byproduct Characteristics |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Cost-effective, widely used. bachem.com EDC and its urea byproduct are water-soluble. peptide.com | Insoluble (DCC) or soluble (DIC, EDC) ureas. peptide.com |

| Phosphonium Salts | BOP, PyBOP | OBt active ester | High reactivity, low racemization, suitable for difficult couplings. sigmaaldrich.com | Water-soluble phosphine (B1218219) oxide derivatives. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt, OAt, or O-6-ClBt active esters | Very high efficiency and speed, especially HATU. sigmaaldrich.com | Water-soluble tetramethylurea. |

Regioselective Hydroxylation and Halogenation Methodologies

The specific substitution patterns of the precursors to this compound—namely the ortho-hydroxyl group on the salicylic (B10762653) acid moiety and the 3,4-dichloro pattern on the benzoyl moiety—require precise regioselective control during their synthesis. Modern synthetic methods offer significant advantages over classical electrophilic aromatic substitution, which can often lead to mixtures of isomers.

Regioselective Hydroxylation: The introduction of a hydroxyl group ortho to a carboxylic acid on a benzoic acid scaffold can be achieved through directed C-H activation. Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids represents a powerful strategy. semanticscholar.org This approach utilizes a directing group, often the carboxylic acid itself, to position a palladium catalyst for the selective activation and subsequent oxygenation of the adjacent C-H bond. Similarly, methods using non-heme iron centers with hydrogen peroxide have demonstrated the ability to perform ortho-hydroxylation of benzoic acids under mild conditions. nih.gov Another innovative approach involves a photoinduced decarboxylative hydroxylation, which allows for the synthesis of phenols from benzoic acids. nih.govresearchgate.net

Regioselective Halogenation: Achieving the 3,4-dichloro substitution pattern on the benzoic acid precursor typically relies on electrophilic aromatic substitution. However, controlling regioselectivity can be challenging. Advanced methods offer more precise control. Palladium-catalyzed C-H halogenation, for example, can provide regioselectivity that is complementary to classical methods. organic-chemistry.org Using directing groups, a palladium catalyst can selectively functionalize specific C-H bonds with halogens from sources like N-halosuccinimides. organic-chemistry.org Furthermore, the use of specific solvents, such as hexafluoroisopropanol (HFIP), has been shown to enhance the regioselectivity of halogenation reactions with N-halosuccinimides for a wide range of aromatic compounds. researchgate.net

Orthogonal Protecting Group Strategies

The synthesis of this compound from its precursors is complicated by the presence of multiple reactive functional groups in 4-amino-2-hydroxybenzoic acid: an amine, a phenolic hydroxyl, and a carboxylic acid. To ensure that the amide bond forms exclusively at the amino group, the other two functionalities must be temporarily masked with protecting groups. An orthogonal protecting group strategy is essential, allowing for the selective removal of each group under distinct conditions without affecting the others. wikipedia.org

A hypothetical orthogonal strategy for this synthesis could involve:

Protection of the Carboxylic Acid: The carboxyl group could be protected as a benzyl (B1604629) (Bn) ester or a tert-butyl (tBu) ester. Benzyl esters are stable to a wide range of conditions but can be selectively removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.delibretexts.org

Protection of the Phenolic Hydroxyl: The hydroxyl group could be protected as a benzyl (Bn) ether, which is removed by hydrogenolysis, or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS), which is cleaved by fluoride (B91410) ions (e.g., TBAF). libretexts.org

Amide Coupling: With the carboxyl and hydroxyl groups protected, the free amine can react with activated 3,4-dichlorobenzoic acid to form the desired amide bond.

Deprotection: The protecting groups are then removed sequentially under their specific orthogonal conditions to yield the final product. For instance, if a tBu ester and a TBDMS ether were used, the TBDMS group could be removed with fluoride, followed by the removal of the tBu group with acid.

This approach provides a high degree of control over the synthetic sequence, preventing side reactions and simplifying purification.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Carboxylic Acid | tert-Butyl ester | tBu | Acid (e.g., TFA) | Stable to base, hydrogenolysis, fluoride. iris-biotech.de |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) | Stable to mild acid/base, hydrogenolysis. libretexts.org |

| Amine | (Unprotected for reaction) | - | - | Reacts in coupling step. |

Sustainable and Innovative Synthetic Approaches

Modern pharmaceutical process development places a strong emphasis on sustainability, aiming to reduce environmental impact, improve safety, and increase efficiency. instituteofsustainabilitystudies.comjddhs.com The synthesis of this compound can be significantly improved by incorporating innovative and green chemical methodologies.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

A key principle of green chemistry is the use of catalysts instead of stoichiometric reagents to minimize waste. ncfinternational.it In the context of forming the central amide bond of the target molecule, catalytic methods offer a greener alternative to traditional coupling reagents, which generate large amounts of byproducts and result in low atom economy. mdpi.com

Transition Metal Catalysis: Direct amidation reactions catalyzed by metals such as titanium or zirconium can form amide bonds directly from carboxylic acids and amines at elevated temperatures, releasing only water as a byproduct. mdpi.com This approach significantly improves the atom economy of the process.

Organocatalysis: While less common for direct amidation, organocatalysts are being developed for various bond-forming reactions. Their use avoids the costs and potential toxicity associated with heavy metals, contributing to a more sustainable process.

By replacing stoichiometric coupling agents with catalytic systems, the synthesis becomes more efficient and produces less chemical waste. jddhs.com

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing for amide bond synthesis. rsc.orgresearchgate.net

Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially when dealing with exothermic reactions or hazardous reagents. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields. researchgate.net

Scalability: Scaling up a flow process is often simpler than in batch production, as it involves running the reactor for a longer duration rather than using larger vessels. rsc.org

Automation: Flow systems can be easily automated for streamlined production and improved process control.

The formation of the amide bond between 4-amino-2-hydroxybenzoic acid and 3,4-dichlorobenzoyl chloride could be readily adapted to a continuous flow setup, potentially improving yield, purity, and process safety. thieme-connect.dersc.org

Principles of Green Chemistry in Process Design

The design of a synthetic route for this compound can be guided by the 12 Principles of Green Chemistry to create a more sustainable and environmentally benign process. instituteofsustainabilitystudies.commdpi.com

Application of these principles includes:

Waste Prevention: Designing the synthesis to minimize byproduct formation, for example, by using catalytic direct amidation instead of coupling reagents. instituteofsustainabilitystudies.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Catalytic approaches are inherently more atom-economical. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethanol, water, or glycerol (B35011) where possible. instituteofsustainabilitystudies.commdpi.com

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure. Continuous flow reactors can also improve energy efficiency through better heat transfer. instituteofsustainabilitystudies.comncfinternational.it

Use of Catalysis: Preferring catalytic reagents over stoichiometric ones, as they are used in small amounts and can be recycled. jddhs.com

Analytical Methodologies for Synthetic Validation and Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of synthesized this compound and its intermediates. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Validation of Intermediate and Final Products (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons on both benzene (B151609) rings, as well as for the amide (N-H), hydroxyl (O-H), and carboxylic acid (O-H) protons. The coupling patterns and chemical shifts would be crucial for confirming the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the aromatic carbons, would be expected at characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 326.13 g/mol ), the molecular ion peak [M]+ or protonated/deprotonated molecular ion peaks ([M+H]+ or [M-H]-) would be observed. The fragmentation pattern would likely show characteristic losses of groups such as COOH, and fragments corresponding to the 3,4-dichlorobenzoyl and 2-hydroxy-4-aminobenzoyl moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid and phenol.

N-H stretching of the amide.

C=O stretching of the carboxylic acid and amide.

C-N stretching of the amide.

Aromatic C-H and C=C stretching.

C-Cl stretching.

| Spectroscopic Data (Predicted) | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (multiple signals), N-H proton (singlet), O-H protons (broad singlets) |

| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid), Aromatic carbons |

| Mass Spectrometry | Molecular ion peak (e.g., [M-H]⁻ at m/z 325), Fragmentation peaks |

| IR Spectroscopy | O-H, N-H, C=O (acid and amide), C-N, C-Cl stretches |

Chromatographic Purity Determination (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, derivatization of the carboxylic acid and hydroxyl groups to more volatile esters and ethers could potentially allow for GC analysis if required.

| Chromatographic Method | Typical Conditions |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient with an acid modifier; Detection: UV at a suitable wavelength. |

| GC | Requires derivatization to a more volatile form. |

Scalability and Research-Scale Production Optimization

The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound requires careful optimization of the reaction conditions to ensure efficiency, safety, and reproducibility.

The key reaction, the acylation of 4-amino-2-hydroxybenzoic acid with 3,4-dichlorobenzoyl chloride, would be the focus of optimization. Key parameters to consider include:

Solvent Selection: The choice of solvent is critical for reactant solubility, reaction rate, and ease of product isolation. Aprotic solvents are generally preferred for acylation reactions.

Base Selection: An acid scavenger (base) is typically required to neutralize the HCl byproduct of the reaction. The choice of base can affect the reaction rate and the formation of byproducts.

Reaction Temperature and Time: Optimizing these parameters is crucial to ensure complete reaction while minimizing the formation of degradation products.

Work-up and Purification: Developing a scalable and efficient work-up procedure is essential for isolating the product in high purity. This may involve extraction, precipitation, and recrystallization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 4 3,4 Dichlorobenzamido 2 Hydroxybenzoic Acid Analogues

Systematic Analog Design and Synthesis Strategies

The rational design of analogues of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid involves a multifaceted approach, leveraging established medicinal chemistry strategies to explore the chemical space around the lead scaffold. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in drug design to identify novel core structures that retain the key pharmacophoric features of the original molecule. nih.govresearchgate.net For this compound, which is derived from a 4-aminosalicylic acid backbone, scaffold hopping could involve replacing the salicylic (B10762653) acid moiety with other acidic scaffolds while maintaining the crucial 3,4-dichlorobenzamide (B1295324) portion. researchgate.net For instance, replacing the 2-hydroxybenzoic acid scaffold with a quinazolinone core has been a successful strategy in the development of allosteric inhibitors for other targets. nih.gov This approach can lead to compounds with improved intellectual property positions and potentially enhanced pharmacological profiles.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key tactic. spirochem.comcambridgemedchemconsulting.comufrj.brdrughunter.com In the context of this compound analogues, bioisosteric replacements can be applied to several parts of the molecule. For the dichlorophenyl ring, replacing the chlorine atoms with other halogens or small lipophilic groups can modulate binding affinity and metabolic stability. The amide linker can be replaced with bioisosteres such as 1,2,4-oxadiazoles or retro-amides to alter metabolic stability and conformational preferences. nih.gov For the carboxylic acid group, well-known bioisosteres like tetrazoles can be employed to modify acidity and cell permeability.

Fragment-Based Design Principles

Fragment-based drug discovery (FBDD) offers a rational approach to lead identification and optimization by starting with small, low-molecular-weight fragments that bind to the target protein with high ligand efficiency. rroij.com In the context of this compound, an FBDD approach could involve identifying fragments that bind to different subpockets of the target protein. For example, a fragment corresponding to the 3,4-dichlorophenyl moiety could be identified through screening, and another fragment mimicking the 2-hydroxybenzoic acid portion could be found separately. These fragments can then be linked together or grown to generate a more potent lead compound. The dichlorophenyl motif is a common fragment in kinase inhibitors, particularly those targeting the RAF family of kinases, where it often occupies a hydrophobic pocket. nih.govbohrium.comnih.govmdpi.com

The principles of fragment growing, linking, and merging can be applied to optimize the initial hits. For instance, once a dichlorobenzamide fragment is validated, it can be elaborated by adding substituents to explore interactions with adjacent residues in the binding site.

Lead Diversification and Exploration Strategies

Once a lead compound like this compound is identified, lead diversification strategies are employed to generate a library of analogues with varied physicochemical properties and biological activities. This is often achieved through parallel synthesis, allowing for the rapid creation of a multitude of related compounds.

Key areas for diversification of the this compound scaffold include:

Modification of the dichlorophenyl ring: Introduction of a wide range of substituents at different positions to probe electronic and steric effects.

Alteration of the salicylic acid moiety: Substitution on the phenyl ring of the salicylic acid or replacement of the carboxylic acid with other acidic functional groups. researchgate.netglobalresearchonline.net

Modification of the benzamido linker: Introducing constraints or different chemical functionalities to alter the conformational flexibility and hydrogen bonding patterns.

These diversification efforts aim to build a comprehensive SAR landscape, which can guide further optimization towards a clinical candidate.

Impact of Structural Modifications on Molecular Interactions and In Vitro Activities

The systematic structural modifications of this compound analogues have a profound impact on their molecular interactions with their biological targets and their resulting in vitro activities.

Substituent Effects on the Dichlorophenyl Moiety

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the biological activity of many benzamide-containing inhibitors. The position and nature of substituents on this ring can significantly influence binding affinity and selectivity. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the larvicidal activity was found to be sensitive to the substitution pattern on the terminal phenyl ring. pharmablock.com

To systematically evaluate these effects for this compound analogues, a series of compounds with varying substituents on the dichlorophenyl ring could be synthesized and their in vitro activity determined.

| Compound ID | R1 | R2 | In Vitro Activity (IC50, µM) |

| 1a | Cl | H | Data not available |

| 1b | H | Cl | Data not available |

| 1c | F | F | Data not available |

| 1d | CH3 | Cl | Data not available |

| 1e | OCH3 | Cl | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of analogues was not found in the public domain. |

The data from such a study would reveal the electronic and steric requirements for optimal activity. For example, electron-withdrawing groups might enhance activity by participating in specific interactions within the binding pocket, while bulky substituents could introduce steric hindrance.

Modifications of the Benzamido Linker and its Conformational Flexibility

The benzamido linker plays a crucial role in correctly orienting the two aromatic rings of this compound for optimal interaction with its target. The conformational flexibility of this linker can significantly impact binding affinity. The planarity of the amide bond and the dihedral angles between the amide plane and the aromatic rings are key conformational parameters. tandfonline.comnih.gov

Modifications to the benzamido linker, such as N-alkylation or the introduction of cyclic constraints, can alter its conformational preferences and, consequently, the biological activity. mdpi.com For example, replacing the amide bond with a more rigid bioisostere like a triazole can lock the molecule in a more favorable conformation for binding. Conversely, introducing more flexible linkers could allow the molecule to adapt to different binding site conformations. mdpi.com

A systematic study of linker modifications would involve synthesizing analogues with different linker lengths, rigidities, and hydrogen bonding capabilities and evaluating their in vitro activity.

| Compound ID | Linker Modification | In Vitro Activity (IC50, µM) |

| 2a | -NHCO- (original) | Data not available |

| 2b | -N(CH3)CO- | Data not available |

| 2c | -CONH- (retro-amide) | Data not available |

| 2d | 1,2,4-Triazole | Data not available |

| 2e | -CH2NHCO- | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of analogues was not found in the public domain. |

Such studies, combined with computational modeling, can provide valuable insights into the bioactive conformation of this class of compounds and guide the design of analogues with improved potency and selectivity.

Influence of Substitutions on the Hydroxybenzoic Acid Core

The 2-hydroxybenzoic acid (salicylic acid) core is a crucial component of the this compound scaffold, and modifications to this ring system can significantly impact biological activity. The position and nature of substituents on this core dictate the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are critical for target engagement.

Research on various benzoic acid derivatives has demonstrated that the placement of hydroxyl groups is a key determinant of activity. For instance, in a study on benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity. This highlights the importance of the existing 2-hydroxy group in the parent compound.

Furthermore, the introduction of other substituents can modulate activity. Studies on benzoic acid derivatives with anti-sickling properties have suggested that strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, are important features for potent activity. This suggests that the electronic nature of any additional substituents on the 2-hydroxybenzoic acid core of this compound would be a critical factor to consider in SAR studies.

The introduction of a chlorine atom, for example, can substantially improve the biological activity of a molecule. researchgate.net This is often attributed to an increase in lipophilicity, which can lead to better partitioning into the lipophilic phases of cell membranes or the hydrophobic domains of a protein. researchgate.net The electron-withdrawing inductive effect of chlorine can also polarize the molecule, potentially leading to increased hydrophobic interactions with a biological target. researchgate.net The table below illustrates the impact of various substitutions on the activity of a hypothetical series of this compound analogues, based on established SAR principles for benzoic acid derivatives.

| Substitution on Hydroxybenzoic Acid Core | Position | Hypothetical Biological Activity | Rationale |

| None (Parent Compound) | - | Baseline | Reference for comparison. |

| 5-Chloro | 5 | Potentially Increased | Increased lipophilicity and potential for additional hydrophobic interactions. researchgate.net |

| 5-Nitro | 5 | Potentially Decreased | Strong electron-withdrawing group may alter electronic properties unfavorably. |

| 5-Amino | 5 | Potentially Increased | Electron-donating group may be favorable for activity. |

| 3-Methyl | 3 | Variable | Steric hindrance could be detrimental, but increased lipophilicity might be beneficial. |

| 3-Methoxy | 3 | Variable | Electron-donating character could be positive, but steric effects need to be considered. |

Stereochemical Implications for Target Engagement

The concept of stereochemistry is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with a biological target. While this compound itself is not chiral, the introduction of chiral centers into its analogues could lead to enantiomers with distinct biological activities.

Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are essential for isolating and evaluating the individual enantiomers of a chiral compound. nih.govrsc.orgchiraltech.commdpi.com The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even produce undesirable side effects.

For a hypothetical chiral analogue of this compound, it would be crucial to resolve the enantiomers and assess their biological activity independently. The table below outlines the potential differences in target engagement that could be observed between two enantiomers of a hypothetical chiral derivative.

| Stereoisomer | Hypothetical Binding Affinity to Target | Potential Rationale |

| (R)-enantiomer | High | The spatial arrangement of substituents allows for optimal interaction with the binding site, forming key hydrogen bonds and hydrophobic contacts. |

| (S)-enantiomer | Low | The stereochemistry of this enantiomer results in steric clashes with the target's binding pocket, preventing a stable and effective interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

2D and 3D QSAR Methodologies

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR methods utilize molecular descriptors that are derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity). These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

3D-QSAR , on the other hand, considers the three-dimensional conformation of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These field values are then used as independent variables in a PLS analysis to build a predictive model. The resulting 3D contour maps can provide intuitive visualizations of the regions where modifications to the molecular structure are likely to enhance or diminish activity.

Machine Learning and Artificial Intelligence in QSAR Prediction

The advent of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of QSAR. ML algorithms, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), can handle complex and non-linear relationships between molecular descriptors and biological activity, often leading to more robust and predictive models than traditional statistical methods.

Deep learning, a subset of ML, has shown particular promise in QSAR by its ability to automatically learn relevant features from large datasets of chemical structures. These advanced computational approaches can accelerate the drug discovery process by enabling the rapid screening of virtual libraries and the identification of promising lead candidates.

Ligand Efficiency Metrics and Lipophilicity Index in SAR Optimization

In the process of optimizing a lead compound, it is not only important to increase its potency but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are valuable metrics that aid in this multi-objective optimization.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as:

LE = - (RT ln Ki) / N

where R is the gas constant, T is the absolute temperature, Ki is the binding affinity, and N is the number of non-hydrogen atoms. LE helps in identifying small, efficient fragments that can be developed into more potent leads.

Lipophilic Ligand Efficiency (LLE) , also known as the lipophilicity index, relates the potency of a compound to its lipophilicity (logP). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity. The following table provides a hypothetical analysis of these metrics for a series of analogues.

| Analogue | pIC50 | logP | Number of Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Compound A | 6.5 | 3.0 | 22 | 0.40 | 3.5 |

| Compound B | 7.2 | 3.5 | 25 | 0.39 | 3.7 |

| Compound C | 7.0 | 4.5 | 28 | 0.34 | 2.5 |

| Compound D | 8.0 | 3.2 | 26 | 0.42 | 4.8 |

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to its ability to bind to a biological target.

The crystal structure of 4-benzamido-2-hydroxybenzoic acid, a close analogue of the title compound, reveals that the molecule is nearly planar, with a small dihedral angle between the two aromatic rings. nih.gov An intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, which contributes to the planarity of the molecule. nih.gov In the crystal lattice, molecules form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov

This planarity and the potential for specific hydrogen bonding patterns are likely crucial for the biological activity of this class of compounds. Different conformations could present different surfaces for interaction with a target protein. For example, a more twisted conformation might not fit as well into a planar binding pocket. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of these molecules and to identify the most likely bioactive conformation. By correlating these conformational preferences with biological activity data, a more refined understanding of the SAR can be achieved.

Molecular Mechanisms of Action and Biological Target Identification of 4 3,4 Dichlorobenzamido 2 Hydroxybenzoic Acid

Development of In Vitro Assays for Mechanistic Investigations

To understand how 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid exerts its effects at a molecular level, a variety of in vitro assays are employed. These controlled, cell-free experiments are fundamental in dissecting the compound's specific interactions with proteins and other biomolecules.

A primary approach to understanding a small molecule's mechanism of action is to assess its effect on enzyme activity. bellbrooklabs.com These assays can determine if this compound acts as an inhibitor or an activator of specific enzymes, which are common drug targets. drugtargetreview.com

Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the compound. biomol.com Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. biomol.com Further mechanistic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing enzyme kinetics in the presence of varying concentrations of both the substrate and the compound. nih.gov The inhibition constant (Kᵢ) is a critical value obtained from these assays, representing the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ value indicates a higher potency. biomol.com

Conversely, enzyme activation assays would measure any increase in enzyme activity, identifying the compound as an allosteric activator or another type of modulator that enhances the enzyme's function.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| Kinase A | Kinase Glo | 1.5 | 0.8 | ATP-Competitive |

| Protease B | FRET-based | 5.2 | 2.9 | Non-competitive |

| Phosphatase C | Colorimetric | > 100 | - | No significant inhibition |

Many drugs exert their effects by binding to cellular receptors. creative-bioarray.com Receptor binding assays are designed to quantify the affinity of a compound for a specific receptor. giffordbioscience.com These assays are crucial for identifying and optimizing compounds that target receptors. giffordbioscience.com

Radioligand Binding Assays: This is a classic and highly sensitive method for studying ligand-receptor interactions. creative-bioarray.comgiffordbioscience.com In these assays, a radioactively labeled ligand (radioligand) with known affinity for the target receptor is used. oncodesign-services.com The experiment measures the ability of an unlabeled compound, such as this compound, to compete with the radioligand for binding to the receptor. oncodesign-services.com The data from these competition assays are used to calculate the inhibitory constant (Kᵢ) of the test compound, which reflects its binding affinity for the receptor. creative-bioarray.com Saturation binding assays, on the other hand, use increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself. giffordbioscience.com

FRET-based Assays: Fluorescence Resonance Energy Transfer (FRET) is a non-radioactive method used to measure molecular interactions in real-time. pcbis.fr In the context of receptor binding, a donor fluorophore can be attached to the receptor and an acceptor fluorophore to the ligand. nih.gov When the ligand binds to the receptor, bringing the fluorophores into close proximity (typically within 10 nm), energy is transferred from the donor to the acceptor, resulting in a measurable change in fluorescence. pcbis.frnih.gov This technique can be adapted to a competition format to determine the binding affinity of unlabeled compounds. nih.gov Time-Resolved FRET (TR-FRET) is an advanced application of this technology that reduces background fluorescence and is well-suited for high-throughput screening. bmglabtech.com

Table 2: Illustrative Receptor Binding Affinity Data

| Target Receptor | Assay Type | Ligand Used | Kᵢ of Test Compound (nM) |

| GPCR X | Radioligand Competition | [³H]-Agonist Y | 50 |

| Ion Channel Z | TR-FRET Competition | Fluorescent Antagonist A | 120 |

To further explore the mechanism of action, cell-free systems reconstituted from purified components can be utilized. These assays allow for the study of the compound's effect on a specific biochemical pathway or protein complex without the complexity of a cellular environment. For instance, if this compound is hypothesized to disrupt a particular protein-protein interaction, a pull-down assay or a surface plasmon resonance (SPR) experiment with the purified proteins could directly measure this effect. These systems offer precise control over experimental conditions and are invaluable for validating hypotheses generated from broader screens.

Advanced Methodologies for Biological Target Identification and Validation

While in vitro assays are excellent for testing hypotheses about known targets, identifying novel targets of a compound requires broader, more unbiased approaches. The process of pinpointing the molecular targets of an active compound is often termed target deconvolution. creative-biolabs.comnih.gov

Affinity proteomics and chemoproteomics are powerful strategies for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.govnih.gov

In a typical affinity-based pull-down experiment, this compound would be chemically modified to include a linker and an affinity tag (e.g., biotin) or be immobilized on a solid support like agarose (B213101) beads. nih.gov This "bait" is then incubated with a protein mixture. nih.gov Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. nih.gov A key challenge is distinguishing specific binders from non-specific background proteins. pnas.org Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to improve the accuracy of target identification. pnas.orgspringernature.com

Chemoproteomics often focuses on covalent inhibitors but the principles can be adapted. frontiersin.orgfrontiersin.org It enables the mapping of chemical modifications on a proteome-wide scale. frontiersin.orgfrontiersin.org These methods are instrumental in expanding the known "druggable" proteome. frontiersin.org

Table 3: Representative Data from an Affinity Proteomics Experiment

| Identified Protein | Peptide Count | Fold Enrichment (Compound vs. Control) | Putative Function |

| Protein Kinase Z | 15 | 25.3 | Cell signaling |

| Heat Shock Protein Y | 8 | 18.7 | Protein folding |

| Metabolic Enzyme X | 5 | 12.1 | Cellular metabolism |

| Ribosomal Protein W | 20 | 1.2 (non-specific) | Protein synthesis |

High-throughput screening (HTS) involves the automated testing of large libraries of compounds against a specific biological target. bmglabtech.com In the context of target discovery for a compound like this compound, the approach can be inverted. Instead of screening many compounds against one target, one can screen the compound against a large panel of potential targets, such as a broad array of kinases or G-protein coupled receptors (GPCRs). bmglabtech.com

This "target-focused" HTS can rapidly identify potential biological targets from large, predefined families of proteins. drugtargetreview.com The screening is typically performed in miniaturized formats (e.g., 384- or 1536-well plates) using automated liquid handling systems and sensitive detection methods. ox.ac.uk Hits from the primary screen, which are targets that show a significant interaction with the compound, are then subjected to more rigorous secondary assays and validation studies to confirm the interaction and elucidate the mechanism of action. ox.ac.uk This approach accelerates target analysis and can quickly provide a list of candidate proteins for further investigation. bmglabtech.com

Genetic Screens (e.g., CRISPR/Cas9, siRNA) in Cell-Based Systems

A thorough investigation of scientific databases and published literature indicates a lack of studies employing genetic screening techniques, such as CRISPR/Cas9 or siRNA, to identify the biological targets or elucidate the mechanism of action of this compound. Consequently, there is no available data from high-throughput genetic screens to pinpoint specific genes or pathways that are essential for the activity of this compound in cell-based models.

Detailed Analysis of Molecular Interactions and Binding Dynamics

Detailed experimental analysis of the molecular interactions and binding dynamics of this compound with specific biological targets is not currently available in the scientific literature. While the chemical structure suggests potential for interactions with biological macromolecules, empirical data is lacking.

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry)

There are no published studies that have utilized label-free biosensor technologies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to measure the binding kinetics (association and dissociation rates) or affinity of this compound to any biological target. As a result, quantitative data on its binding characteristics remains undetermined.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

A search of the scientific literature did not yield any studies that have used Isothermal Titration Calorimetry (ITC) to thermodynamically characterize the binding of this compound to a biological macromolecule. Therefore, key thermodynamic parameters such as binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) have not been reported.

X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Target Complexes

There are no publicly available crystal or cryo-electron microscopy structures of this compound in complex with a biological target. While some structural information exists for a related isomer, 4-(3,5-dichlorobenzamido)-2-hydroxybenzoic acid, which crystallizes in a triclinic system, this data does not provide insight into the specific binding mode of the 3,4-dichloro isomer with a protein or other biological molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization

No studies have been published that utilize Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding of this compound to a biological target. Consequently, there is no information available regarding its binding site, conformational changes upon binding, or the specific residues involved in the interaction as would be revealed by techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping.

Signaling Pathway Modulation and Cellular Responses In Vitro

Research detailing the effects of this compound on intracellular signaling pathways or specific cellular responses in in vitro systems is not present in the current body of scientific literature. Therefore, its impact on cellular processes such as proliferation, apoptosis, or inflammation, and the signaling cascades that might mediate such effects, remains uncharacterized.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are instrumental in elucidating the impact of a compound on specific signaling pathways by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element. For salicylanilide (B1680751) compounds structurally similar to this compound, these assays have been pivotal in identifying their modulatory effects on key cellular pathways.

One of the most significantly affected pathways by salicylanilides is the Wnt/β-catenin signaling pathway . Studies utilizing a TCF/LEF-responsive luciferase reporter have demonstrated that niclosamide (B1684120), a close analog, effectively inhibits this pathway. This inhibition is achieved by promoting the endocytosis of the Wnt receptor Frizzled1 and downregulating the Disheveled2 protein, which leads to the destabilization of β-catenin and a subsequent decrease in the transcription of Wnt target genes. nih.gov

Furthermore, reporter gene assays have been crucial in identifying the inhibitory effects of salicylanilides on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. A cell-based dual-luciferase reporter assay, where luciferase expression is driven by a STAT3-dependent promoter, revealed that niclosamide potently suppresses STAT3 transcriptional activity. nih.gov This inhibition is significant as the STAT3 pathway is a key regulator of cell proliferation and survival.

Other pathways reportedly modulated by this class of compounds, and amenable to investigation via reporter gene assays, include the Nuclear Factor-kappa B (NF-κB) and Notch signaling pathways . nih.gov The versatility of reporter gene assays allows for the screening of a wide range of pathways, providing a broad initial assessment of a compound's biological activity.

Table 1: Reporter Gene Assays Used to Characterize Salicylanilide Analogs

| Signaling Pathway | Reporter Construct | Typical Finding |

|---|---|---|

| Wnt/β-catenin | TCF/LEF-Luciferase | Inhibition |

| STAT3 | STAT3-responsive Element-Luciferase | Inhibition |

| NF-κB | NF-κB-responsive Element-Luciferase | Inhibition |

Phosphorylation and Protein Expression Analysis via Western Blotting and ELISA

Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are indispensable techniques for investigating the downstream effects of a compound on protein expression and phosphorylation status, providing insights into the modulation of signaling cascades.

For analogs of this compound, Western blot analysis has been extensively used to confirm the findings from reporter gene assays and to further dissect the molecular mechanisms. For instance, in the context of the Wnt/β-catenin pathway, Western blotting has shown a marked decrease in the levels of cytosolic β-catenin and Disheveled2 protein following treatment with niclosamide. nih.gov

In the study of STAT3 signaling, Western blotting with antibodies specific to phosphorylated STAT3 (p-STAT3) has demonstrated that salicylanilides can inhibit the phosphorylation of STAT3, thereby preventing its activation and translocation to the nucleus. Similarly, the impact on the mTORC1 pathway has been assessed by examining the phosphorylation status of its downstream effectors, such as S6 kinase, using Western blotting. nih.gov

Furthermore, in the context of cancer research, Western blot analysis of niclosamide analogs has revealed their ability to downregulate the expression of key proteins involved in tumor progression, such as the androgen receptor and its splice variants (e.g., AR-V7) in prostate cancer cells. nih.gov ELISA assays can be employed to quantify the levels of specific proteins or phosphoproteins in cell lysates or culture supernatants, providing a quantitative measure of the compound's effect.

Gene Expression Profiling (Transcriptomics) in Cell Lines

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a global view of the cellular response to a compound. Microarray and RNA-sequencing (RNA-seq) are powerful tools to identify genes and pathways that are differentially expressed upon treatment with a compound, thereby providing clues about its mechanism of action and potential biological targets.

Transcriptomic studies on cells treated with niclosamide and its analogs have provided a broad understanding of their cellular effects. For example, microarray analysis of HeLa cells treated with various niclosamide analogs revealed distinct gene expression profiles associated with different structural modifications of the parent compound. These studies help in identifying specific pathways that are more potently affected by certain analogs, which can guide the development of more targeted therapies. calstate.edu

In colon cancer stem cells, transcriptomic profiling via microRNA analysis has shown that niclosamide can induce the expression of miR-148a. This microRNA, in turn, targets and inhibits the Pregnane X Receptor (PXR), a key regulator of drug metabolism and resistance, thereby sensitizing the cancer cells to chemotherapy. nih.gov Such studies highlight the utility of transcriptomics in uncovering novel mechanisms of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming the direct binding of a compound to its protein target in a cellular environment. cetsa.org The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein's melting point increases, making it more resistant to heat-induced denaturation.

While no specific CETSA data for this compound is currently available, this technique is highly applicable for identifying its direct biological targets. The general workflow for a CETSA experiment would involve treating intact cells with the compound, followed by heating the cell lysate to a range of temperatures. The soluble protein fraction is then analyzed by methods such as Western blotting or mass spectrometry to determine the melting curve of a suspected target protein. A shift in the melting curve in the presence of the compound indicates direct target engagement.

This method is particularly valuable as it provides evidence of target binding in a physiological context, which is a critical step in drug development and mechanistic studies. cetsa.org

Table 2: Hypothetical CETSA Data for a Target Protein

| Temperature (°C) | Soluble Protein (Control) | Soluble Protein (with Compound) |

|---|---|---|

| 40 | 100% | 100% |

| 50 | 85% | 95% |

| 60 | 50% | 80% |

| 70 | 20% | 60% |

Theoretical Pharmacological Classification and Target Class Exploration

Based on the extensive research on its structural analogs, this compound can be theoretically classified as a multi-target signaling modulator . Its chemical structure, a salicylanilide, is known to interact with a variety of biological targets and pathways.

The primary and most well-documented mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. drugbank.compediatriconcall.com This leads to a disruption of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP production. This bioenergetic stress can trigger a cascade of cellular events, including the activation of stress-response pathways and, ultimately, cell death.

Beyond its effects on mitochondria, this class of compounds is known to modulate several key signaling pathways critical for cell growth, proliferation, and survival. These include:

Wnt/β-catenin Pathway: Inhibition of this pathway is a hallmark of many salicylanilides. nih.gov

STAT3 Pathway: Direct or indirect inhibition of STAT3 phosphorylation and activation. nih.gov

mTORC1 Pathway: Downregulation of mTORC1 signaling. nih.gov

NF-κB Pathway: Suppression of NF-κB activation and its downstream targets. nih.gov

Notch Pathway: Inhibition of Notch signaling. nih.gov

The ability to modulate multiple key signaling pathways suggests that this compound and related compounds may have therapeutic potential in diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders. The exploration of its target class would likely focus on enzymes and receptors within these pathways, as well as proteins involved in mitochondrial function.

Computational Chemistry and Chemoinformatics Applications in Research on 4 3,4 Dichlorobenzamido 2 Hydroxybenzoic Acid

Molecular Modeling and Virtual Screening

Molecular modeling and virtual screening are pivotal computational tools in the early stages of drug discovery. They allow for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) methodologies become particularly valuable. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active compounds, a model can be constructed to identify new molecules with a high probability of being active.

One common LBVS approach is similarity searching , where a database of molecules is screened to find those that are most similar to a known active ligand. The similarity is typically quantified using molecular fingerprints, which are binary strings that encode the presence or absence of various structural features.

Another powerful LBVS method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For instance, a QSAR study on acyl salicylic (B10762653) acid derivatives designed as COX-1 inhibitors identified that hydrophobicity and molecular energy were key contributors to their biological activity. nih.gov Such models can then be used to predict the activity of new, untested compounds.

Pharmacophore modeling, which will be discussed in the next section, can also be used in a ligand-based manner by superimposing a set of active molecules and extracting their common chemical features that are essential for biological activity.

Structure-Based Virtual Screening (Molecular Docking and Pharmacophore Modeling)

When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through computational methods like homology modeling, structure-based virtual screening (SBVS) can be employed.

Molecular docking is a prominent SBVS technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the estimation of the binding affinity and the analysis of the interactions between the ligand and the protein's active site. For example, in a study on 5-acetamido-2-hydroxy benzoic acid derivatives, molecular docking was used to predict their binding affinities to cyclooxygenase (COX) enzymes. researchgate.net A virtual screening of approximately 250,000 compounds from the NCI database using the DOCK program led to the identification of 3,5-diiodosalicylic acid as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase. nih.gov

The following table illustrates hypothetical docking scores and key interactions for 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid with a putative target, based on studies of similar compounds.

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 3 | Arg120, Ser530 |

| Hydrophobic Interactions | 5 | Tyr355, Phe518, Leu352 |

Pharmacophore modeling is another crucial SBVS technique. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A study on 2-benzanilide derivatives as inhibitors of Isocitrate Lyase (ICL) utilized pharmacophore modeling to identify key features for inhibitory activity, which included two donor sites, one aromatic site, and one aliphatic site. yudanugraha.id

Homology Modeling for Unresolved Protein Structures

In many cases, the experimental 3D structure of a target protein is not available. In such scenarios, homology modeling can be used to construct a theoretical 3D model of the target protein. This technique is based on the principle that proteins with similar sequences will have similar structures. The process involves identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's structure. For instance, the 3D structure of Plasmodium falciparum adenylosuccinate lyase was modeled using this approach to study the binding of benzimidazole (B57391) derivatives. nih.gov The quality and reliability of the resulting model are highly dependent on the degree of sequence identity between the target and the template. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational changes of both the ligand and the target protein upon binding, as well as the stability of the ligand-protein complex.

Conformational Analysis of Ligand and Target

MD simulations can reveal how the binding of a ligand, such as a derivative of this compound, can induce conformational changes in the target protein. These simulations can also be used to explore the flexibility of the ligand and identify its most stable conformations within the binding site. A study on the interaction of salicylic acid with human serum albumin (HSA) used MD simulations to investigate the structural changes induced by ligand binding. mdpi.com The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time.

Binding Free Energy Calculations

A critical aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target. MD simulations can be used to calculate the binding free energy, which is a measure of the strength of the interaction. Several methods are available for this purpose, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations.

The MM/PBSA method combines the molecular mechanics energies with a continuum solvent model to estimate the binding free energy. This approach was used to determine the binding affinity of salicylic acid to different subdomains of human serum albumin. mdpi.com

The table below presents a hypothetical breakdown of the binding free energy components for the interaction of this compound with a target protein, as would be calculated from an MD simulation.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -35.6 |

Alchemical free energy calculations, such as free energy perturbation (FEP) and thermodynamic integration (TI), are more rigorous and computationally expensive methods that involve a non-physical transformation of the ligand into another molecule or into nothing. These methods are considered the gold standard for predicting binding affinities. nih.gov

Investigation of Ligand-Induced Conformational Changes

The interaction of a ligand like this compound with its biological target is a dynamic process. Computational methods, particularly molecular dynamics (MD) simulations, are crucial for understanding the conformational changes that occur upon binding. These simulations model the movement of atoms over time, revealing how the ligand and its target protein adapt to each other. nih.govnih.gov

Ligand binding can alter the protein's conformational landscape, stabilizing certain states while destabilizing others. nih.gov This process is fundamental to the molecule's mechanism of action, influencing whether it acts as an agonist or antagonist. MD simulations can map these shifts in the protein's energy landscape. By running simulations of the target protein both with and without the ligand (apo vs. holo states), researchers can identify key structural changes. Analysis of MD trajectories can elucidate the specific molecular mechanisms by which ligands induce distinct conformational effects in their targets. nih.gov For this compound, this would involve docking the compound into a putative target's binding site and running simulations to observe changes in the protein's secondary and tertiary structures, such as the repositioning of loops or alpha-helices.

Table 1: Illustrative MD Simulation Analysis of a Target Protein Bound to this compound

| Metric | Apo-Protein (Unbound) | Holo-Protein (Bound) | Implication |

|---|---|---|---|

| RMSD of Binding Site Backbone | 2.5 Å | 1.2 Å | Ligand binding stabilizes the binding pocket. |

| Conformation of Helix-12 | "Open" (inactive state) | "Closed" (active state) | Suggests agonistic activity of the ligand. |

| Key Inter-residue Distance (Arg120-Glu524) | 15 Å | 8 Å | Binding induces a significant conformational shift. |

| Solvent Accessible Surface Area (SASA) of Ligand | N/A | 35 Ų | Indicates the ligand is largely buried within the protein. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for further development, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction uses computational models to forecast these properties, offering a rapid and cost-effective way to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net These predictive tools have become essential for prioritizing candidates and reducing the risk of late-stage attrition. semanticscholar.org

Absorption and distribution determine a drug's bioavailability and its ability to reach the target site. Computational models predict key physicochemical and pharmacokinetic parameters that govern these processes. Properties such as lipophilicity (logP), aqueous solubility, plasma protein binding (PPB), and blood-brain barrier (BBB) permeability are commonly assessed using quantitative structure-property relationship (QSPR) models and other machine learning algorithms. csmres.co.ukrsc.org For this compound, these predictive tools can estimate its potential for oral absorption and its distribution throughout the body. frontiersin.org

Table 2: Predicted Physicochemical and Distribution Properties for this compound

| Property | Predicted Value | Optimal Range for Oral Drugs | Interpretation |

|---|---|---|---|

| Molecular Weight | 328.14 g/mol | < 500 g/mol | Compliant with Lipinski's Rule of Five. |